
2-Octenoyl carnitine
Vue d'ensemble
Description
2-Octenoyl carnitine is a molecule with the formula C15H27NO4 . It is an acetylated form of the amino acid derivative L-carnitine . It is a medium-chain endogenous ester of L-carnitine, obtained via acylcarnitine family transferase .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The ChemSpider ID for this molecule is 28533412 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include an average mass of 285.379 Da and a monoisotopic mass of 285.194000 Da . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 11 freely rotating bonds .Applications De Recherche Scientifique
1. Carnitine Transport and Metabolism
2-Octenoyl carnitine is closely related to the carnitine transport system. Carnitine is vital for mitochondrial fatty acid oxidation. Defects in carnitine transport can lead to diseases like primary systemic carnitine deficiency (SCD), characterized by symptoms such as cardiomyopathy and hypoglycemic coma. Mutations in the OCTN2 gene, a high-affinity carnitine transporter, are known to cause SCD. The juvenile visceral steatosis (JVS) mouse model, having a mutation in the OCTN2 gene, serves as a significant model for studying these defects (Tein, 2003).
2. Carnitine and Drug Interaction
The interaction of carnitine transporters like OCTN2 with drugs has been explored. For example, cisplatin, a nephrotoxic agent, affects carnitine homeostasis by downregulating OCTN2, which impacts the urinary excretion of carnitine and acetylcarnitine. This finding suggests that tubular transport of drugs like cisplatin may influence carnitine transport and metabolism (Lancaster et al., 2010).
3. Molecular Identification and Functional Analysis
The molecular identification of carnitine transporters, including OCTN2, has been pivotal in understanding carnitine's role in human physiology. These transporters, expressed in tissues like kidney and heart, facilitate the sodium-dependent transport of carnitine and are essential for fatty acid metabolism (Tamai et al., 1998).
4. Role in Intestinal and Colonic Health
Research indicates that carnitine deficiency can lead to intestinal and colonic atrophy and inflammation, as seen in OCTN2(-/-) mice models. This suggests an important role for carnitine in maintaining normal intestinal and colonic structure, possibly through its involvement in fatty acid oxidation pathways (Shekhawat et al., 2007).
Mécanisme D'action
Target of Action
2-Octenoyl carnitine, also known as octanoyl-L-carnitine, is a medium-chain acylcarnitine . Its primary targets are the enzymes involved in the β-oxidation of fatty acids, particularly medium-chain acyl-CoA dehydrogenase (MCAD) . MCAD plays a crucial role in the mitochondrial metabolism of fatty acids .
Mode of Action
This compound is an intermediate product of fatty acid oxidation . It interacts with its target, MCAD, facilitating the transport of fatty acids into the mitochondria for subsequent β-oxidation . This process results in the production of acetyl-CoA, which is then used in the citric acid cycle to generate ATP, the primary energy currency of the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the β-oxidation of fatty acids . This pathway is crucial for energy production, particularly during periods of fasting or prolonged exercise when glucose supplies are low . Downstream effects include the generation of ATP and the regulation of the acyl-CoA/CoA ratio, thereby controlling the activity of several mitochondrial enzymes .
Pharmacokinetics
Carnitine and its esters, including this compound, are known to exhibit multicompartmental kinetics with prolonged absorption and low bioavailability of oral doses . They also show slow distribution into tissues and high, concentration-dependent renal clearance .
Result of Action
The action of this compound results in the efficient transport of fatty acids into the mitochondria for β-oxidation . This leads to the production of ATP, providing energy for various cellular processes . In conditions of MCAD deficiency, the action of this compound is impaired, leading to intolerance to prolonged fasting, recurrent episodes of hypoglycemic coma with medium-chain dicarboxylic aciduria, impaired ketogenesis, and low plasma and tissue carnitine levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the availability of other substrates for β-oxidation, such as glucose, can affect the demand for this compound and its efficacy in energy production . Additionally, genetic factors, such as mutations in the gene encoding MCAD, can affect the stability and function of this compound .
Analyse Biochimique
Biochemical Properties
2-Octenoyl carnitine participates in biochemical reactions involving enzymes, proteins, and other biomolecules. It is an intermediate product of fatty acid oxidation . The carnitine transporter OCTN2 is involved in the cellular uptake of acetyl-L-carnitine at the alveolar epithelium .
Cellular Effects
The cellular effects of this compound are closely related to its role in fatty acid metabolism. It is reported to be associated with the occurrence of diabetic cardiomyopathy (DCM), a condition characterized by abnormalities in energy metabolism and intermediate metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the carnitine transporter OCTN2. This transporter is responsible for the cellular uptake of acetyl-L-carnitine at the alveolar epithelium .
Temporal Effects in Laboratory Settings
It is known that acylcarnitines are routinely analyzed by electrospray ionization tandem mass spectrometry (ESI-MS/MS) both in clinical diagnostic and public health newborn screening laboratories from plasma and dried whole blood spots (DBS) on filter paper .
Dosage Effects in Animal Models
It is known that carnitine supplementation at a dosage of 20 mg/kg of body weight during 8 weeks to patients with end-stage renal disease was attributed to a significant decrease in biomarkers of oxidative stress .
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acids. It is an intermediate product of fatty acid oxidation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve the carnitine transporter OCTN2. This transporter is responsible for the cellular uptake of acetyl-L-carnitine at the alveolar epithelium .
Subcellular Localization
It is known that carnitine octanoyltransferase (COT) is predominantly localized in peroxisomes with a substrate preference for medium length acyl-CoAs .
Propriétés
IUPAC Name |
(3R)-3-[(E)-oct-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h9-10,13H,5-8,11-12H2,1-4H3/b10-9+/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSHAHDSFZXVCT-WTNCMQEWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025437 | |
| Record name | (2R)-3-Carboxy-N,N,N-trimethyl-2-[[(2E)-1-oxo-2-octenyl]oxy]-1-propanaminium inner salt inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152064-94-3 | |
| Record name | (2R)-3-Carboxy-N,N,N-trimethyl-2-[[(2E)-1-oxo-2-octenyl]oxy]-1-propanaminium inner salt inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



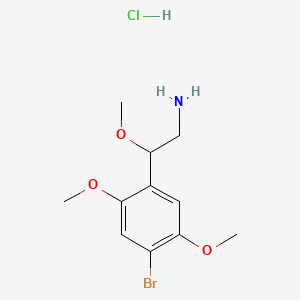
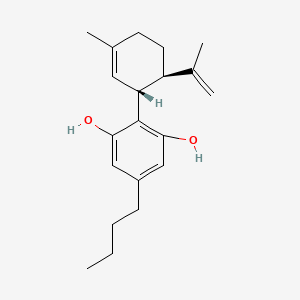
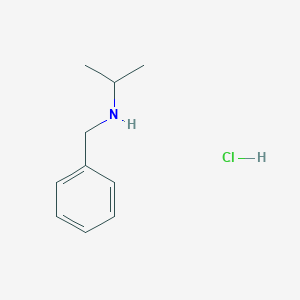
![[1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](3,3-difluoro-1-azetidinyl)-methanone](/img/structure/B3025776.png)

![N-[(3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine](/img/structure/B3025782.png)
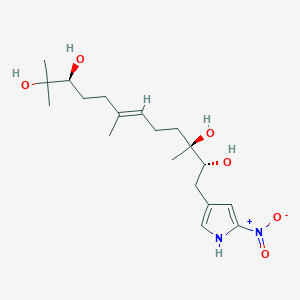
![N-(5-chloro-2-pyridinyl)-2-[[2-(3,5-difluorophenyl)ethyl]amino]-acetamide](/img/structure/B3025786.png)
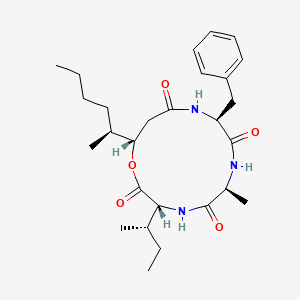
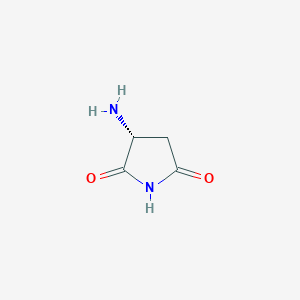
![2s-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-[(2s)-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-Hydroxy-Propanoyl]oxy-Propanoic Acid](/img/structure/B3025789.png)
![N-[2-(3-bromophenyl)ethyl]-2-[(5-chloro-2-pyridinyl)amino]-acetamide](/img/structure/B3025790.png)
![[(Z)-1-thiophen-2-ylethylideneamino]thiourea](/img/structure/B3025791.png)
![2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol](/img/structure/B3025792.png)